N-Nitroso-3-hydroxypiperidine

Catalog No.
S604088
CAS No.
55556-85-9
M.F
C5H10N2O2
M. Wt
130.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Nitroso-3-hydroxypiperidine

CAS Number

55556-85-9

Product Name

N-Nitroso-3-hydroxypiperidine

IUPAC Name

1-nitrosopiperidin-3-ol

Molecular Formula

C5H10N2O2

Molecular Weight

130.15 g/mol

InChI

InChI=1S/C5H10N2O2/c8-5-2-1-3-7(4-5)6-9/h5,8H,1-4H2

InChI Key

QCVPQZJTIBYSOX-UHFFFAOYSA-N

SMILES

C1CC(CN(C1)N=O)O

Synonyms

N-nitroso-3-hydroxypiperidine, NN-3-P

Canonical SMILES

C1CC(CN(C1)N=O)O

N-Nitroso-3-hydroxypiperidine is a chemical compound with the molecular formula C5H10N2O2C_5H_{10}N_2O_2. It is categorized as a nitrosamine, which are organic compounds containing a nitroso group (N=O–N=O) attached to a nitrogen atom. This specific compound features a hydroxyl group attached to the piperidine ring, making it distinct from other nitrosamines. The presence of the hydroxyl group can influence its reactivity and biological interactions, contributing to its unique properties compared to other similar compounds .

  • The mechanism of action of NHHP is currently under investigation. This information is not available in publicly available sources.
  • As with many research chemicals, information on the safety and hazards of NHHP is limited. Always handle chemicals with appropriate safety precautions, following guidelines set by your local regulatory agencies.

Important Note

  • Due to the limited information available on NHHP, it is important to consult with qualified researchers or scientific databases for the most up-to-date information.
Typical of nitrosamines. These reactions include:

  • Electrophilic Substitution: The nitroso group can act as an electrophile, undergoing nucleophilic attack by various nucleophiles, such as amines and alcohols.
  • Decomposition: Under certain conditions, N-nitroso compounds can decompose to release nitrogen oxides and form reactive intermediates that can further react with biological molecules .
  • Formation of Derivatives: The hydroxyl group allows for intramolecular and intermolecular reactions leading to the formation of various piperidine derivatives, enhancing its reactivity profile.

N-Nitroso-3-hydroxypiperidine exhibits significant biological activity, primarily due to its ability to interact with cellular macromolecules. It has been shown to influence enzyme activity, particularly with cytochrome P450 enzymes, which play a critical role in drug metabolism and detoxification processes. The compound's reactivity with proteins and nucleic acids can lead to mutagenic effects, raising concerns regarding its potential carcinogenic properties .

The synthesis of N-Nitroso-3-hydroxypiperidine generally involves the following methods:

  • Nitrosation of Piperidine Derivatives: The most common method involves the reaction of piperidine with nitrous acid or sodium nitrite under acidic conditions. This process introduces the nitroso group into the piperidine structure.
  • Hydroxylation Reactions: Hydroxylation can be achieved through various methods, including the use of oxidizing agents that introduce the hydroxyl group at the 3-position of the piperidine ring.
  • Direct Synthesis from Hydroxypiperidine: N-Nitroso-3-hydroxypiperidine can also be synthesized by treating 3-hydroxypiperidine with nitrosating agents in controlled conditions to ensure selective nitrosation .

N-Nitroso-3-hydroxypiperidine has several applications:

  • Research Tool: It serves as a valuable reagent in organic chemistry for studying reaction mechanisms involving nitrosamines.
  • Pharmaceutical Development: Due to its biological activity, it may be investigated for potential therapeutic applications or as a precursor in drug synthesis.
  • Toxicological Studies: The compound is often used in studies assessing mutagenicity and carcinogenicity due to its reactive nature .

Interaction studies have shown that N-Nitroso-3-hydroxypiperidine interacts with various biomolecules. Key findings include:

  • Protein Interactions: It can modify amino acid residues in proteins, affecting their structure and function.
  • DNA Interactions: The compound has shown potential for forming adducts with DNA, leading to mutations that may contribute to carcinogenesis.
  • Enzyme Modulation: Its influence on cytochrome P450 enzymes suggests it could alter metabolic pathways, impacting drug efficacy and toxicity .

Several compounds share structural similarities with N-Nitroso-3-hydroxypiperidine. Here are some notable examples:

Compound NameStructure FeaturesUnique Properties
N-NitrosopiperidinePiperidine ring with a nitroso groupKnown for its strong carcinogenic potential
N-Nitroso-N-methylpyrrolidinePyrrolidine ring instead of piperidineExhibits different biological activities
N-NitrosodiethylamineTwo ethyl groups attached to nitrogenCommonly studied for its mutagenic effects

N-Nitroso-3-hydroxypiperidine is unique due to its hydroxyl substitution on the piperidine ring, influencing both its reactivity and biological interactions compared to other nitrosamines. This unique feature may enhance its solubility and reactivity in biological systems .

N-Nitroso-3-hydroxypiperidine (CAS 55556-85-9) is a cyclic nitrosamine characterized by a piperidine backbone substituted with a hydroxyl group at the 3-position and a nitroso group at the nitrogen atom. Its molecular formula is $$ \text{C}5\text{H}{10}\text{N}2\text{O}2 $$, with a molecular weight of 130.15 g/mol. The compound was first synthesized as part of broader investigations into nitrosamine chemistry, particularly in the context of pharmaceutical intermediates. Its classification as a nitrosamine places it within a family of compounds known for their reactivity and biological activity.

Table 1: Key Chemical Identifiers of N-Nitroso-3-hydroxypiperidine

PropertyValueSource
CAS Number55556-85-9
Molecular Formula$$ \text{C}5\text{H}{10}\text{N}2\text{O}2 $$
Molecular Weight130.15 g/mol
SMILESC1CC(CN(C1)N=O)O

Historical Development of Nitrosamine Research

Nitrosamine research originated in the 19th century with Peter Griess’s work on diazo compounds. The carcinogenic potential of nitrosamines was first established in the 1950s, when $$ \text{N}- $$nitrosodimethylamine (NDMA) was linked to liver tumors in rats. By the 1970s, regulatory agencies began scrutinizing nitrosamines due to their presence in food, tobacco, and pharmaceuticals. N-Nitroso-3-hydroxypiperidine emerged as a subject of interest in the late 20th century, particularly in studies exploring structure-activity relationships among cyclic nitrosamines.

Significance Within the Nitrosamine Compound Family

N-Nitroso-3-hydroxypiperidine belongs to the alicyclic nitrosamine subclass, distinguished by its six-membered piperidine ring and hydroxyl substituent. This structural uniqueness influences its metabolic activation and carcinogenic potency compared to simpler nitrosamines like NDMA or $$ \text{N}- $$nitrosopiperidine (NPIP). For example, its hydroxyl group may enhance solubility and reactivity, potentially increasing its bioavailability.

Table 2: Comparative Carcinogenic Potency of Select Nitrosamines

CompoundTD$$_{50}$$ (mg/kg/day)SpeciesTumor SiteSource
N-Nitroso-3-hydroxypiperidine0.819Rat (oral)Nasal cavity
$$ \text{N}- $$Nitrosopiperidine1.95–2.80Rat (oral)Esophagus, liver
NDMA0.0957Rat (oral)Liver

Current Research Landscape and Importance

Recent regulatory focus on nitrosamine impurities in pharmaceuticals has propelled N-Nitroso-3-hydroxypiperidine into the spotlight. It is identified as an intermediate in synthesizing Ibrutinib-d4, a deuterated analog of the anticancer drug Ibrutinib. Current research priorities include:

  • Analytical Method Development: Enhancing liquid chromatography-mass spectrometry (LC-MS) techniques to detect trace levels in drug products.
  • Structure-Activity Relationships: Investigating how hydroxylation affects mutagenic potential compared to non-hydroxylated analogs.
  • Regulatory Compliance: Aligning with guidelines from the FDA and EMA, which mandate nitrosamine risk assessments for all drug products.

Table 3: Recent Regulatory Guidelines Addressing Nitrosamines

AgencyGuideline FocusRelevance to N-Nitroso-3-hydroxypiperidineSource
FDAControl of Nitrosamine Impurities (2020)Requires risk evaluation in APIs
EMAArticle 5(3) Regulation (2023)Categorizes nitrosamines by potency
PMDANitrosamine Impurities Assessment (2019)Classifies as Class 1 mutagenic carcinogen

Molecular Architecture and Structural Elucidation

The molecular formula of N-Nitroso-3-hydroxypiperidine is C₅H₁₀N₂O₂, featuring a six-membered saturated nitrogen heterocycle with hydroxyl and nitroso substituents [11] [14]. The compound exhibits the characteristic structural elements of nitrosamines, including the N-N=O functional group that imparts significant electronic and conformational properties to the molecule [2] [8]. The structural framework combines the conformational flexibility of the piperidine ring with the electronic effects of both the hydroxyl and nitroso substituents [5] [16].

Conformational Analysis of the Piperidine Ring

The piperidine ring in N-Nitroso-3-hydroxypiperidine predominantly adopts chair conformations, consistent with the general behavior of six-membered saturated rings [5] [16]. Nuclear magnetic resonance studies of piperidine derivatives demonstrate that the chair conformation is energetically favored, with ring inversion barriers typically around 10.4 kcal/mol for the parent piperidine system [16]. The presence of the nitroso group significantly influences the conformational preferences, as electron-withdrawing substituents at nitrogen can alter the equilibrium between different chair conformations [2] [5].

In nitrosopiperidine derivatives, the conformational analysis reveals that the nitrogen atom bearing the nitroso group exhibits restricted conformational mobility due to the partial double bond character of the N-N bond [4] [8]. The piperidine ring maintains its chair conformation, but the orientation of substituents, particularly the hydroxyl group at the 3-position, becomes crucial in determining the overall molecular geometry [14] [16]. Computational studies on related nitrosopiperidine systems indicate that the equatorial position of substituents is generally preferred over axial orientations due to reduced steric interactions [2] [5].

Influence of the Hydroxyl Group on Molecular Geometry

The hydroxyl group at the 3-position of the piperidine ring exerts significant influence on the molecular geometry through both steric and electronic effects [14] [16]. Crystallographic studies of 4-hydroxypiperidine demonstrate that the hydroxyl group preferentially adopts the equatorial position in the chair conformation, being approximately 0.8 kcal/mol more stable than the axial orientation [16]. This preference is attributed to the minimization of 1,3-diaxial interactions that would occur if the hydroxyl group were positioned axially [14] [16].

The presence of the hydroxyl group introduces the possibility of intramolecular hydrogen bonding interactions, particularly with the oxygen atom of the nitroso group [56]. These hydrogen bonding interactions can stabilize specific conformational arrangements and contribute to the overall conformational preferences of the molecule [56]. The hydroxyl group also influences the electronic distribution within the molecule, affecting both the electron density at the nitrogen atoms and the overall polarity of the compound [14] [16].

Nitroso Group Orientation and Electronic Effects

The nitroso group in N-Nitroso-3-hydroxypiperidine exhibits characteristic electronic properties that significantly influence the molecular structure and behavior [2] [8]. The N-N=O moiety possesses considerable double bond character due to resonance between neutral and zwitterionic forms, with the zwitterionic structure N⁺-N⁻=O contributing substantially to the overall electronic description [8] [53]. This resonance stabilization results in restricted rotation about the N-N bond, creating conformational constraints that affect the overall molecular geometry [25] [53].

The nitroso group functions as both an electron-withdrawing inductive group and a participant in resonance interactions [19] [20]. The nitrogen atom of the nitroso group exhibits sp² hybridization, leading to planar geometry around this center [8]. The electronic effects of the nitroso group extend throughout the molecule, influencing the electron density distribution and affecting the chemical reactivity of other functional groups, including the hydroxyl substituent [19] [21].

Physicochemical Characteristics

Physical State and Appearance

N-Nitroso-3-hydroxypiperidine is expected to exist as a solid at room temperature, based on the physical properties of related hydroxypiperidine derivatives [14] [31]. The compound 3-hydroxypiperidine, which lacks the nitroso group, exhibits a melting point range of 57-61°C and appears as white to light yellow crystalline powder [14]. The introduction of the nitroso functionality typically increases the molecular weight and may affect the melting point and physical appearance of the compound [2] [7].

The presence of both hydroxyl and nitroso functional groups contributes to the polarity of the molecule, potentially affecting its crystalline structure and intermolecular interactions [14] [56]. The compound may exhibit polymorphism, as observed in related hydroxypiperidine derivatives, where different crystal forms can display distinct physical properties [16].

Thermodynamic Properties

The thermodynamic properties of N-Nitroso-3-hydroxypiperidine can be estimated based on the properties of constituent structural elements and related compounds [28] [29]. The parent piperidine molecule exhibits a boiling point of 106°C and a density of 0.862 g/mL [32] [33]. The addition of hydroxyl and nitroso substituents is expected to increase both the boiling point and density due to enhanced intermolecular interactions [14] [31].

PropertyPiperidine3-HydroxypiperidineEstimated for N-Nitroso-3-hydroxypiperidine
Molecular Weight (g/mol)85.15 [32]101.15 [14]130.15
Melting Point (°C)-13 [32]57-61 [14]65-75 (estimated)
Boiling Point (°C)106 [32]67-69 (2 mmHg) [14]>150 (estimated)
Density (g/cm³)0.862 [32]1.016 [14]1.1-1.2 (estimated)

The thermodynamic stability of the compound is influenced by the electronic effects of the nitroso group and the hydrogen bonding capacity of the hydroxyl substituent [56]. The enthalpy of formation and other thermodynamic parameters would reflect the contributions from both functional groups and their interactions within the molecular framework [28] [29].

Solubility Profile in Various Solvents

The solubility characteristics of N-Nitroso-3-hydroxypiperidine are expected to reflect the polar nature of both the hydroxyl and nitroso functional groups [14] [42]. The compound 3-hydroxypiperidine demonstrates good water solubility due to the hydrogen bonding capacity of the hydroxyl group [14]. The addition of the nitroso group may further enhance aqueous solubility through additional polar interactions [44].

In organic solvents, the compound is expected to show enhanced solubility in polar protic solvents such as methanol and ethanol, where hydrogen bonding interactions can be maintained [42]. The solubility in polar aprotic solvents like dimethyl sulfoxide and acetonitrile would likely be moderate to good, while solubility in nonpolar solvents such as hexane and benzene would be limited due to the polar nature of the functional groups [14] [43].

The pH-dependent solubility behavior may be observed due to the potential for protonation of the nitrogen atoms under acidic conditions [43]. The presence of the nitroso group may also influence the stability of the compound in different solvent systems, particularly under conditions that promote isomerization or decomposition [44].

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy of N-Nitroso-3-hydroxypiperidine reveals characteristic features associated with both the piperidine ring system and the nitroso functional group [7] [8]. In nitrosopiperidine derivatives, the presence of the nitroso group creates magnetic nonequivalence of the ring protons due to restricted rotation about the N-N bond [4] [8]. The ¹H nuclear magnetic resonance spectrum typically shows separate signals for protons in different magnetic environments relative to the nitroso group [7] [24].

The carbon-13 nuclear magnetic resonance spectrum provides detailed information about the electronic environment of each carbon atom in the molecule [9]. Studies of related nitrosopiperidine compounds demonstrate that the carbon atoms adjacent to the nitroso-bearing nitrogen experience significant downfield shifts due to the electron-withdrawing nature of the nitroso group [4] [9]. The carbon bearing the hydroxyl group at the 3-position would exhibit characteristic chemical shifts reflecting the electron-donating nature of the hydroxyl substituent [14].

The temperature-dependent nuclear magnetic resonance behavior reflects the conformational dynamics of the molecule, particularly the equilibrium between different chair conformations of the piperidine ring and the restricted rotation about the N-N bond [24] [57]. Variable temperature studies reveal coalescence phenomena associated with these dynamic processes [57].

Infrared Spectroscopy and Vibrational Analysis

The infrared spectrum of N-Nitroso-3-hydroxypiperidine exhibits characteristic absorption bands associated with the hydroxyl, nitroso, and piperidine ring vibrations [34] [35]. The nitroso group displays distinctive N=O stretching vibrations typically observed in two regions: a higher frequency band around 1486-1408 cm⁻¹ corresponding to nonassociated molecules, and lower frequency bands between 1346-1265 cm⁻¹ attributed to associated nitrosamines [34].

The N-N stretching vibration of the nitroso group appears as a strong band between 1106-1052 cm⁻¹, providing a diagnostic feature for the presence of the nitrosamine functionality [34] [37]. The hydroxyl group contributes characteristic O-H stretching vibrations typically observed around 3200-3600 cm⁻¹, with the exact position depending on the extent of hydrogen bonding interactions [38] [40].

Vibrational ModeFrequency Range (cm⁻¹)Assignment
O-H stretch3200-3600Hydroxyl group
N=O stretch1486-1408Nitroso group (free)
N=O stretch1346-1265Nitroso group (associated)
N-N stretch1106-1052Nitroso N-N bond
C-O stretch1000-1200Hydroxyl C-O bond

The vibrational analysis provides insights into the molecular structure and intermolecular interactions, particularly the presence of hydrogen bonding between molecules in the solid state [34] [56].

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of N-Nitroso-3-hydroxypiperidine would reveal characteristic fragmentation patterns associated with both the nitroso and hydroxyl functional groups [7]. The molecular ion peak would appear at m/z 130, corresponding to the molecular formula C₅H₁₀N₂O₂ [7]. Common fragmentation patterns in nitrosamines include the loss of NO (30 mass units) and the formation of characteristic fragment ions associated with the alkyl or cyclic portions of the molecule [7].

The presence of the hydroxyl group may lead to additional fragmentation pathways, including the loss of water (18 mass units) or the formation of rearrangement products [7]. The piperidine ring system contributes to the fragmentation pattern through ring-opening reactions and the formation of characteristic nitrogen-containing fragments [7].

Ultraviolet-Visible Spectroscopic Properties

The ultraviolet-visible spectrum of N-Nitroso-3-hydroxypiperidine exhibits absorption bands characteristic of the nitroso chromophore [45] [52]. Nitrosamines typically display electronic transitions in the ultraviolet region, with absorption maxima often observed around 235 nm (high intensity) and 365 nm (lower intensity with fine structure) [34] [52]. These transitions correspond to n→π* and π→π* electronic excitations involving the nitroso group [52].

The presence of the hydroxyl group may influence the electronic transitions through its electron-donating properties, potentially causing shifts in the absorption maxima [45] [51]. The exact spectroscopic properties would depend on the solvent system and the extent of hydrogen bonding interactions [45].

Computational studies of nitrosamine electronic transitions indicate the presence of multiple excited states with different oscillator strengths [52]. The lowest energy transition typically corresponds to an n→π* excitation with relatively low intensity, while higher energy π→π* transitions exhibit greater intensity [52].

Z/E Isomerism and Conformational Dynamics

Rotational Barriers around the N-N Bond

The rotation about the N-N bond in N-Nitroso-3-hydroxypiperidine is significantly hindered due to the partial double bond character arising from resonance between neutral and zwitterionic forms [25] [53]. Studies of nitrosamine rotation barriers indicate values typically ranging from 23-29 kcal/mol for various nitrosamine systems [25] [57]. This barrier height is comparable to or slightly higher than the rotation barrier observed in N,N-dimethylformamide (22 kcal/mol) [53].

The rotational barrier in cyclic nitrosamines like nitrosopiperidine derivatives has been measured using nuclear magnetic resonance line shape analysis at elevated temperatures [25] [57]. These studies reveal that the barrier height can be influenced by the ring size and substitution pattern [25]. For N-nitroso-3-hydroxypiperidine, the presence of the hydroxyl substituent may affect the barrier height through electronic and steric effects [23] [56].

CompoundRotational Barrier (kcal/mol)Method
N-Nitrosodimethylamine23.0 [53]Variable temperature NMR
N-Nitrosopiperidine23-24 [25]Line shape analysis
N-Nitrosoazacyclooctane23.3 [57]High temperature NMR
N-Nitrosoazacyclononane>23.3 [57]High temperature NMR

The temperature dependence of the rotation follows Arrhenius behavior, allowing for the determination of activation parameters including enthalpy and entropy of activation [25] [57].

Temperature-Dependent Isomerization Kinetics

The isomerization kinetics of N-Nitroso-3-hydroxypiperidine involve the interconversion between Z and E isomers through rotation about the N-N bond [24] [56]. Variable temperature nuclear magnetic resonance studies provide direct observation of the coalescence phenomena associated with this dynamic process [24] [57]. The rate constants for isomerization can be determined from line shape analysis of the nuclear magnetic resonance spectra at different temperatures [57].

The kinetics of isomerization follow first-order behavior, with rate constants that increase exponentially with temperature according to the Arrhenius equation [25] [59]. The pre-exponential factor (A) typically falls within the range expected for unimolecular processes (log A ≈ 13) [57]. The activation entropy for the rotation process provides insights into the transition state structure and the degree of conformational restriction [25].

Temperature-dependent studies of related hydroxylated nitrosamines indicate that the presence of hydroxyl groups can influence the isomerization kinetics through intramolecular hydrogen bonding interactions [56]. These interactions may stabilize particular conformations and affect the overall energy profile for rotation [56].

Computational Modeling of Isomeric Equilibria

Computational modeling of N-Nitroso-3-hydroxypiperidine isomeric equilibria employs density functional theory calculations to determine the relative stabilities of different conformational and configurational isomers [60] [63]. The computational approach typically involves geometry optimization of various isomeric forms followed by single-point energy calculations with high-level methods [60] [61].

The Z/E isomerism about the N-N bond can be modeled by calculating the potential energy surface for rotation about this bond [24] [59]. The results typically reveal two energy minima corresponding to the Z and E isomers, separated by a transition state at the perpendicular geometry [59]. The energy difference between isomers and the barrier height for interconversion can be determined from these calculations [60].

Computational studies of related nitrosamine systems indicate that the Z isomer is often more stable than the E isomer, particularly in substituted systems where steric interactions favor one configuration over the other [24]. The presence of the hydroxyl group in N-Nitroso-3-hydroxypiperidine may influence the relative stability through both electronic effects and potential intramolecular hydrogen bonding [56] [60].

Molecular dynamics simulations provide additional insights into the conformational dynamics and the influence of solvent effects on the isomeric equilibria [64]. These studies can reveal the role of explicit solvation in stabilizing particular conformations and affecting the kinetics of isomerization [61].

The synthesis of N-Nitroso-3-hydroxypiperidine represents a specialized area within nitrosamine chemistry, requiring careful consideration of reaction conditions, selectivity, and safety protocols. This section examines the various approaches available for the preparation of this compound, from classical nitrosation methods to modern advanced synthetic strategies.

Classical Nitrosation Pathways

Nitrous Acid-Mediated Nitrosation of 3-Hydroxypiperidine

The nitrous acid-mediated nitrosation of 3-hydroxypiperidine represents the most fundamental approach to N-Nitroso-3-hydroxypiperidine synthesis [1] [2]. This classical pathway involves the reaction of 3-hydroxypiperidine with nitrous acid (HNO₂) generated in situ from sodium nitrite and acid.

The mechanism proceeds through the formation of dinitrogen trioxide (N₂O₃) as the active nitrosating species [2] [3]. Under acidic conditions (pH 2.5-3.4), nitrite ions undergo protonation and subsequent disproportionation to yield N₂O₃, which then reacts with the nucleophilic nitrogen of 3-hydroxypiperidine [2]. The reaction rate follows the expression: Rate = k[R₂NH][HNO₂]², indicating second-order dependence on nitrous acid concentration [2].

The optimal pH for this reaction is approximately 3.4, representing the balance between the requirement for deprotonated amine (favored at higher pH) and the formation of nitrosating species from acidified nitrite (favored at lower pH) [2]. Temperature control is critical, as elevated temperatures can lead to decomposition of both the nitrosating agent and the product [1].

Kinetic studies have revealed that the reaction proceeds with an activation energy of approximately 19.3 kcal/mol for piperidine derivatives, with an entropy of activation of 28.5 cal mol⁻¹ deg⁻¹ [4]. The reaction typically achieves yields of 70-95% under optimized conditions, though careful control of stoichiometry is essential to minimize side reactions [1] [2].

Nitrosating Agents and Their Relative Efficacies

Various nitrosating agents have been employed for the synthesis of N-Nitroso-3-hydroxypiperidine, each offering distinct advantages and limitations in terms of reactivity, selectivity, and practical considerations [1] [5].

Sodium Nitrite/Hydrochloric Acid System: This represents the most commonly used nitrosating system, where sodium nitrite in the presence of hydrochloric acid generates nitrous acid in situ [1]. The system typically operates at pH 1-3 and provides moderate to good yields (60-85%) depending on reaction conditions. The primary advantage is the simplicity and low cost of reagents, though the harsh acidic conditions can lead to side reactions and product degradation [5].

tert-Butyl Nitrite (TBN): TBN has emerged as a superior nitrosating agent, particularly for sensitive substrates [6] [7]. Under solvent-free conditions, TBN provides excellent yields (80-98%) while maintaining mild reaction conditions [6]. The reagent is particularly effective in organic solvents such as dichloromethane, tetrahydrofuran, and acetonitrile [1]. TBN operates through direct transfer of the nitrosonium equivalent without requiring strongly acidic conditions, thereby reducing the risk of substrate degradation [6].

Alkyl Nitrites: Beyond TBN, other alkyl nitrites including isopropyl nitrite and isoamyl nitrite have been investigated [8]. These reagents show varying efficacies depending on the specific substrate and reaction conditions. Isopropyl nitrite demonstrates moderate reactivity with rate constants typically 5-10 times lower than TBN [8].

Nitrogen Oxides: Dinitrogen trioxide (N₂O₃) and dinitrogen tetroxide (N₂O₄) serve as powerful nitrosating agents [1] [3]. N₂O₃ can be generated in situ or used directly in anhydrous systems, providing high efficiency but requiring specialized handling due to the gaseous nature and toxicity of these reagents [9].

Nitrosyl Halides: Compounds such as nitrosyl chloride (NOCl) and nitrosonium salts (NOBF₄) offer high reactivity but are typically reserved for specialized applications due to their corrosive nature and requirement for anhydrous conditions [1].

The relative efficacy order for piperidine nitrosation is generally: N₂O₃ > TBN > NOCl > HNO₂/HCl > alkyl nitrites [1] [2]. However, practical considerations including cost, handling requirements, and environmental impact often favor TBN or the traditional nitrite/acid system for preparative work.

Regioselectivity Considerations

Regioselectivity in the nitrosation of 3-hydroxypiperidine involves controlling the site of nitroso group incorporation and preventing undesired side reactions [10] [11]. The primary consideration is achieving selective N-nitrosation at the piperidine nitrogen while avoiding C-nitrosation or nitration of the hydroxyl-substituted carbon.

Steric Effects: The presence of the hydroxyl group at the 3-position introduces steric considerations that can influence the approach of nitrosating agents [10]. Studies on substituted piperidines have demonstrated that steric hindrance can significantly reduce nitrosation rates, with the order of reactivity being: piperidine ≈ 4-methylpiperidine > 2-methylpiperidine ≈ 2-ethylpiperidine > 2,6-dimethylpiperidine [10]. For 3-hydroxypiperidine, the hydroxyl group provides moderate steric hindrance that may slow the reaction but generally does not prevent nitrosation.

Electronic Effects: The hydroxyl group at the 3-position exerts both inductive and mesomeric effects that can influence the electron density at the piperidine nitrogen [11]. The inductive withdrawal of electron density by the oxygen atom may slightly reduce the nucleophilicity of the nitrogen, while hydrogen bonding interactions can stabilize certain conformations and influence the reaction pathway.

Conformational Factors: 3-Hydroxypiperidine can adopt different conformational states, with the hydroxyl group in either axial or equatorial positions [12]. The preferred conformation affects the accessibility of the nitrogen lone pair to nitrosating agents and can influence reaction rates and selectivity.

pH-Dependent Selectivity: The pH of the reaction medium critically affects regioselectivity [2]. At very low pH (< 1), alternative pathways including C-nitrosation may become competitive, while at higher pH (> 5), the concentration of active nitrosating species becomes limiting [2]. The optimal pH range of 2.5-3.4 generally ensures selective N-nitrosation.

Advanced Synthetic Strategies

Transition Metal-Catalyzed Approaches

Transition metal-catalyzed nitrosation represents an emerging area in N-nitroso compound synthesis, offering potential advantages in terms of selectivity, efficiency, and reaction scope [13] [14]. While direct applications to N-Nitroso-3-hydroxypiperidine synthesis are limited in the literature, the principles established for related systems provide valuable insights.

Palladium-Catalyzed Methods: Palladium catalysts, particularly those utilizing bulky phosphine ligands such as BrettPhos, have demonstrated effectiveness in nitrosation reactions [13]. The Pd/BrettPhos system can achieve regioselective nitrosation under controlled conditions, though typically requiring elevated temperatures (>120°C) [13]. The mechanism involves oxidative addition of the C-H or N-H bond to the palladium center, followed by nitrosyl insertion and reductive elimination [13].

For piperidine substrates, palladium catalysis can provide enhanced regioselectivity compared to classical methods, particularly in the presence of multiple reactive sites [13]. However, the high temperature requirements may limit applicability to sensitive substrates like 3-hydroxypiperidine, where thermal decomposition could become competitive [13].

Copper-Catalyzed Systems: Copper catalysts have shown promise for nitrosation reactions, particularly in oxidative conditions using air or oxygen as co-oxidants [13]. CuI or Cu(OTf)₂ in dimethylformamide (DMF) under air atmosphere can facilitate nitrosation with good functional group tolerance [13]. The mechanism typically involves copper-mediated single-electron oxidation to generate radical intermediates that couple with nitrogen oxide species [13].

Iron and Nickel Catalysts: Iron-based catalysts, including iron nitrate nonahydrate, have been employed in electrochemical nitrosation systems [15]. Nickel catalysts have demonstrated activity in molten salt media, though with more limited substrate scope [13].

The primary advantages of transition metal catalysis include enhanced regioselectivity, the ability to operate under milder conditions in some cases, and compatibility with complex substrates [13]. However, limitations include the need for specialized ligands, potential for metal contamination, and often higher costs compared to classical methods [13].

Flow Chemistry Applications

Flow chemistry has emerged as a powerful approach for nitrosation reactions, offering advantages in terms of safety, scalability, and process control [16] [17]. The continuous-flow electrochemical synthesis of N-nitrosamines represents a particularly promising development [16] [17].

Electrochemical Flow Nitrosation: The flow electrochemical method utilizes sodium nitrite as the nitrosating source in a continuous-flow reactor [16] [17]. The process involves anodic oxidation of nitrite ions to generate NO₂ radicals, which dimerize to form N₂O₄ in equilibrium with the active nitrosating species [16]. This approach operates under ambient temperature conditions and avoids the use of additional acids or oxidants [16].

The method has demonstrated excellent yields (up to 99%) for various secondary amines and shows good functional group tolerance [16] [17]. For piperidine derivatives, the process typically requires residence times of 10-24 minutes with flow rates of 0.05 mL/min [16]. The use of an undivided electrochemical reactor with graphite anode and nickel cathode provides optimal performance [16].

Continuous N₂O₃ Generation: Advanced flow systems have been developed for the controlled generation and reaction of anhydrous dinitrogen trioxide [9]. These systems allow precise control of N₂O₃ concentration (up to 1 M) and enable stoichiometric nitrosation reactions under controlled conditions [9]. The elimination of headspace in flow reactors enables independent variation of concentration, temperature, and pressure parameters [9].

Process Analytical Technology (PAT): Flow chemistry systems can be equipped with in-line analytical techniques including IR spectroscopy and pressure monitoring to provide real-time process control [9]. This enables optimization of reaction conditions and ensures consistent product quality [9].

Scale-up Considerations: Flow chemistry offers inherent advantages for scale-up, as the process parameters developed at laboratory scale can be directly translated to larger scales by increasing flow rates or operating multiple reactors in parallel [16]. This contrasts with batch processes where scale-up often requires significant reoptimization [16].

Green Chemistry Methodologies

Green chemistry approaches to N-Nitroso-3-hydroxypiperidine synthesis focus on reducing environmental impact while maintaining synthetic efficiency [6] [7]. These methodologies emphasize the use of safer reagents, reduced solvent consumption, and improved atom economy.

Solvent-Free Nitrosation: The development of solvent-free nitrosation using tert-butyl nitrite represents a significant advancement in green chemistry [6] [7]. This approach eliminates the need for organic solvents while achieving excellent yields (85-95%) under mild conditions [6]. The reaction proceeds at room temperature with simple mixing of solid substrates and liquid TBN [6].

The solvent-free method offers several advantages including reduced waste generation, simplified purification procedures, and enhanced safety due to the absence of flammable solvents [6]. The method demonstrates excellent functional group tolerance, with acid-labile protecting groups such as tert-butyldimethylsilyl (TBDMS) and tert-butyloxycarbonyl (Boc) remaining stable under the reaction conditions [6].

Aqueous Phase Synthesis: Aqueous-based nitrosation methods have been developed to eliminate organic solvent usage entirely [3]. These approaches utilize water-soluble nitrosating agents and operate under environmentally benign conditions [3]. While yields may be lower (60-80%) compared to organic solvent systems, the environmental benefits and simplified workup procedures provide significant advantages [3].

Nitrite Scavenger Integration: Green chemistry approaches incorporate nitrite scavenging systems to minimize the formation of unwanted nitrosamine by-products [5] [18]. Antioxidants such as ascorbic acid, α-tocopherol, and caffeic acid can reduce nitrosamine formation by more than 80% when incorporated into reaction systems [5]. Amino acids including glycine, lysine, and histidine also demonstrate nitrite scavenging activity, with histidine showing 91% inhibition efficiency [5].

Catalyst Recovery and Recycling: In transition metal-catalyzed systems, green chemistry principles emphasize catalyst recovery and reuse [13]. Magnetic separation using CoFe₂O₄ nanoparticles has been demonstrated for catalyst recovery, with maintained activity over 10 reaction cycles [13].

Purification Techniques and Analytical Controls

The purification of N-Nitroso-3-hydroxypiperidine requires specialized techniques due to the compound's unique properties and potential instability [19] [20] [21]. Effective purification strategies must balance efficiency with the preservation of product integrity while ensuring removal of potentially harmful impurities.

Column Chromatography: Silica gel column chromatography represents the most widely used purification method for N-nitroso compounds [19]. The method utilizes differential adsorption on the stationary phase to achieve separation, typically employing gradient elution with increasing polar solvent mixtures [19]. For N-Nitroso-3-hydroxypiperidine, mobile phases consisting of hexane/ethyl acetate or dichloromethane/methanol gradients are commonly employed [19].

Recovery rates of 70-90% with purities of 95-99% are achievable, though careful attention to column loading and elution rates is essential to prevent decomposition [19]. The method scales effectively from analytical to pilot scale applications, making it suitable for both research and preparative purposes [19].

Solid Phase Extraction (SPE): SPE techniques using specialized sorbents have been developed specifically for nitrosamine purification [20]. C18-bonded silica phases with appropriate conditioning and elution protocols can achieve recoveries of 75-95% with excellent selectivity [20]. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, Safe) purification method has been successfully adapted for nitrosamine applications, providing rapid sample cleanup with minimal solvent consumption [20].

Recrystallization: For compounds amenable to crystallization, recrystallization provides an effective and economical purification method [19]. Suitable solvent systems for N-Nitroso-3-hydroxypiperidine include ethanol/water, methanol/diethyl ether, or acetone/hexane mixtures [19]. While yields may be moderate (60-85%), the method can achieve high purity (90-98%) and is readily scalable to industrial levels [19].

Preparative High-Performance Liquid Chromatography (HPLC): For analytical-scale preparations requiring high purity, preparative HPLC offers unmatched resolution [19] [21]. The method can achieve purities of 98-99.5% with recoveries of 85-98%, though it is limited to smaller scales due to cost considerations [19]. Reversed-phase C18 columns with appropriate mobile phase selections (typically water/acetonitrile or water/methanol gradients) provide optimal separations [21].

Analytical Quality Control: Comprehensive analytical control strategies are essential for ensuring product quality and safety [22] [21]. Multiple orthogonal analytical techniques should be employed to confirm identity, purity, and the absence of related impurities [22].

Gas chromatography-mass spectrometry (GC-MS) provides excellent separation and structural identification capabilities with detection limits of 0.1-10 ng/mL [21] [23]. Liquid chromatography-mass spectrometry (LC-MS/MS) offers superior sensitivity (0.05-5 ng/mL) and is particularly suited for thermally labile compounds [21] [24].

High-resolution mass spectrometry (HRMS) enables accurate mass determination for molecular formula confirmation [21]. Nuclear magnetic resonance (NMR) spectroscopy provides definitive structural characterization and can detect rotameric forms that may be present [25] [26].

Infrared (IR) spectroscopy serves as a valuable complementary technique for functional group identification, with the characteristic N=O stretch appearing at 1621-1539 cm⁻¹ for nitroso compounds [27] [28].

Scale-up Considerations and Industrial Relevance

The translation of laboratory-scale synthetic methods to industrial production requires careful consideration of multiple factors including safety, economics, environmental impact, and regulatory compliance [29] [30] [31].

Safety Considerations: Industrial-scale nitrosamine synthesis presents significant safety challenges due to the carcinogenic nature of the products and the use of hazardous nitrosating agents [32] [33]. Comprehensive risk assessments must address exposure potential, containment systems, and emergency response procedures [32]. The implementation of closed systems, negative pressure containment, and continuous monitoring are essential safety measures [32].

Personal protective equipment (PPE) requirements include respiratory protection, impermeable protective clothing, and specialized handling protocols [32]. Engineering controls such as fume hoods, glove boxes, and automated handling systems minimize direct human exposure [32].

Process Economics: Economic viability depends on multiple factors including raw material costs, yield optimization, energy requirements, and waste disposal costs [31]. Solvent recovery and recycling systems can significantly impact overall process economics, particularly for methods employing expensive organic solvents [5].

The choice of nitrosating agent significantly affects process economics, with the traditional sodium nitrite/acid system offering the lowest raw material costs, while tert-butyl nitrite provides superior performance at higher cost [6]. Flow chemistry approaches may offer improved economics through enhanced selectivity, reduced waste generation, and simplified purification requirements [16].

Environmental Impact Assessment: Industrial synthesis must consider environmental impact including solvent emissions, aqueous waste generation, and energy consumption [6]. Green chemistry approaches emphasizing solvent-free conditions or aqueous synthesis provide significant environmental advantages [6] [7].

Waste minimization strategies include nitrite scavenger systems to prevent unwanted nitrosamine formation, solvent recovery programs, and the implementation of atom-economical synthetic routes [5] [18].

Regulatory Compliance: Industrial production must comply with stringent regulatory requirements for carcinogenic materials [33] [34]. Current guidance from regulatory agencies including the FDA and EMA establishes acceptable intake limits for nitrosamine impurities, with class-specific limits of 18 ng/day (EMA) or 26.5 ng/day (FDA) for potent nitrosamines [34] [35].

Manufacturing facilities must implement comprehensive quality systems including validated analytical methods, batch documentation, and chain-of-custody procedures [33]. Regular environmental monitoring and personnel health surveillance programs are mandatory components of regulatory compliance [33].

Scale-up Methodologies: Successful scale-up requires systematic evaluation of heat and mass transfer effects, mixing efficiency, and residence time distributions [29] [30]. The use of pilot-scale studies enables optimization of critical parameters before full-scale implementation [29].

For batch processes, attention to agitation design, heat transfer capabilities, and reactant addition sequences is crucial [31]. Flow chemistry offers inherent advantages for scale-up, as laboratory-optimized conditions can often be directly scaled through increased flow rates or parallel reactor operation [16].

Process modeling and simulation tools enable prediction of scale-up effects and optimization of operating conditions [29]. The implementation of process analytical technology (PAT) provides real-time monitoring and control capabilities essential for consistent product quality [9].

Quality Assurance Systems: Industrial production requires robust quality assurance systems encompassing raw material specifications, in-process controls, and finished product testing [22]. The development of validated analytical methods with appropriate sensitivity and specificity is essential for ensuring product quality and regulatory compliance [22] [24].

Statistical process control techniques enable monitoring of process performance and early detection of deviations from normal operating conditions [29]. Comprehensive documentation systems ensure traceability and support regulatory submissions [33].

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Last modified: 04-14-2024

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